p-Nicorandil

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of p-Nicorandil involves several steps. One common method includes the reaction of pyridinecarboxamide with ethylene glycol nitrate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve scaling up this process and optimizing reaction conditions to increase yield and purity .

Analyse Des Réactions Chimiques

p-Nicorandil undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitrooxy group to other functional groups, such as amino groups.

Substitution: The nitrooxy group can be substituted with other groups using appropriate reagents and conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and substitution reagents like halides. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Cardiovascular Applications

1.1 Antianginal Therapy

Nicorandil is primarily used as an antianginal agent, recommended as a second-line treatment for chronic stable angina. Clinical trials have demonstrated its efficacy in reducing the frequency of angina episodes and improving exercise tolerance. The Impact Of Nicorandil in Angina (IONA) trial showed that patients receiving nicorandil experienced fewer major coronary events compared to those on placebo, with a significant reduction in acute coronary syndromes (hazard ratio 0.79) .

1.2 Myocardial Protection During PCI

Recent studies indicate that nicorandil provides myocardial protection during percutaneous coronary intervention (PCI). A meta-analysis involving 16 randomized controlled trials revealed that nicorandil significantly reduced cardiac markers such as CK-MB and TnT levels post-PCI, particularly in the Chinese population . Additionally, it was found to prevent microvascular dysfunction associated with PCI by dilating coronary resistance vessels .

1.3 Heart Failure Management

In patients with acute myocardial infarction, nicorandil has been shown to improve left ventricular ejection fraction and microvascular function when used alongside reperfusion therapy. Its cardioprotective effects are attributed to reducing oxidative stress and mitochondrial injury, enhancing recovery after ischemic events .

Case Studies

Several case studies highlight the diverse applications of nicorandil beyond traditional cardiovascular uses:

- Pulmonary Disease : Nicorandil has shown promise in treating pulmonary arterial hypertension by alleviating endothelial damage through KATP channel activation .

- Renal Protection : In experimental models, nicorandil demonstrated protective effects against diabetic nephropathy and renal injury by reducing oxidative stress and inflammation .

- Gastrointestinal Risks : While effective for cardiovascular applications, nicorandil has been associated with increased risks of gastrointestinal ulcers and perforations, necessitating careful patient selection and monitoring .

Table 1: Clinical Efficacy of Nicorandil in Cardiovascular Conditions

| Study/Trial | Population | Intervention | Outcome | Results |

|---|---|---|---|---|

| IONA Trial | Stable Angina Patients | Nicorandil 20 mg | Major coronary events | Hazard ratio 0.83 (p=0.014) |

| PCI Meta-Analysis | Various populations | Nicorandil | CK-MB and TnT levels post-PCI | Significant reduction observed |

| Acute MI Study | AMI Patients | Nicorandil + Reperfusion | Left ventricular function | Improved ejection fraction |

Table 2: Mechanisms of Action of Nicorandil

| Mechanism | Description |

|---|---|

| KATP Channel Opening | Causes vasodilation; reduces myocardial oxygen demand |

| Nitric Oxide Donation | Enhances blood flow; promotes vascular relaxation |

Mécanisme D'action

The mechanism of action of p-Nicorandil involves its interaction with specific molecular targets. It acts as a nitrovasodilator and potassium channel activator, leading to vasodilation and improved blood flow . In ruminants, it inhibits methanogenesis by affecting the metabolic pathways of methanogenic archaea, reducing methane production .

Comparaison Avec Des Composés Similaires

p-Nicorandil can be compared with other nitrooxy compounds such as:

Nitroglycerin: Another nitrovasodilator used in cardiovascular medicine.

2,2-Dimethyl-3-(nitrooxy)propanoic acid: A compound with similar methanogenesis inhibition properties but different molecular structure

These compounds share similar functional groups but differ in their overall molecular structure and specific applications, highlighting the uniqueness of this compound in its specific uses and effects .

Activité Biologique

p-Nicorandil, a derivative of nicorandil, is a pharmacological agent that exhibits significant biological activity, particularly in cardiovascular and metabolic contexts. This article delves into the compound's biological mechanisms, clinical implications, and research findings, supported by data tables and case studies.

Overview of this compound

This compound functions primarily as a potassium channel opener, which promotes vasodilation and has protective effects on the myocardium. It is commonly used in the management of angina pectoris and has garnered attention for its potential benefits in various pathological conditions.

1. Vascular Effects:

this compound enhances the opening of ATP-sensitive potassium channels (KATP) in vascular smooth muscle cells, leading to vasodilation. This action reduces myocardial oxygen demand and improves blood flow to ischemic tissues .

2. Cardioprotective Properties:

Research indicates that this compound mitigates myocardial injury during percutaneous coronary interventions (PCI). A meta-analysis involving 16 studies demonstrated that it significantly lowers levels of cardiac biomarkers such as CK-MB and Troponin T post-PCI, indicating reduced myocardial damage .

3. Anti-Apoptotic Effects:

In cellular models, this compound has been shown to inhibit apoptosis through modulation of key signaling pathways. It activates the PI3K/Akt pathway, which downregulates pro-apoptotic factors (Bax and caspase-3) while upregulating anti-apoptotic factors (Bcl-2) . This effect is particularly relevant in conditions like oxidative stress and endoplasmic reticulum stress.

Table 1: Summary of Clinical Findings on this compound

Case Studies

Case Study 1: Myocardial Protection

A clinical case highlighted the effectiveness of this compound in a patient undergoing elective PCI. The patient exhibited significantly lower post-operative levels of cardiac enzymes compared to historical controls, supporting its use for myocardial protection during surgical interventions.

Case Study 2: Insulin Sensitization

In another study involving diabetic patients, administration of this compound improved insulin sensitivity without altering fasting blood glucose levels. This suggests its utility beyond cardiovascular applications, potentially aiding in metabolic disorders .

Safety Profile

While this compound demonstrates beneficial effects, it is not without risks. Notably, prolonged use has been associated with gastrointestinal complications, including ulceration and perforation. Monitoring and patient education are crucial when prescribing this medication for extended periods .

Propriétés

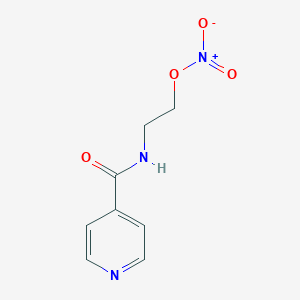

IUPAC Name |

2-(pyridine-4-carbonylamino)ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c12-8(7-1-3-9-4-2-7)10-5-6-15-11(13)14/h1-4H,5-6H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYAIHIDPPQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30411802 | |

| Record name | 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65141-47-1 | |

| Record name | 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact mechanism is not fully elucidated in this paper, nicorandil is known to act as a nitric oxide donor and a potassium channel activator. These properties likely contribute to its myocardial protective effects.

- Speeds up the time to electromechanical arrest after cardioplegia administration []. This suggests a faster and potentially smoother cardiac standstill, which is crucial during surgery.

- Reduces the incidence of postoperative myocardial infarction, especially in patients undergoing mitral valve replacement [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.